molecular formula C9H9N5 B11782668 N-Cyclopropylpteridin-4-amine

N-Cyclopropylpteridin-4-amine

Katalognummer: B11782668
Molekulargewicht: 187.20 g/mol
InChI-Schlüssel: ZQNIPQYGKLTSRI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Cyclopropylpteridin-4-amine is a heterocyclic compound that features a pteridine core structure with a cyclopropyl group attached to the nitrogen atom at the fourth position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclopropylpteridin-4-amine typically involves the cyclopropylation of pteridin-4-amine. One common method is the reaction of pteridin-4-amine with cyclopropylboronic acid in the presence of a copper catalyst, such as copper(II) acetate, and a ligand like 2,2’-bipyridine . The reaction is carried out in dichloroethane under an air atmosphere, yielding the desired N-cyclopropyl derivative.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

N-Cyclopropylpteridin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopropyl group can be replaced by other substituents.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Oxidized derivatives of this compound.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Various substituted pteridine derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

N-Cyclopropylpteridin-4-amine has several applications in scientific research:

Wirkmechanismus

The mechanism of action of N-Cyclopropylpteridin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group can enhance the binding affinity of the compound to its target, leading to increased biological activity. The exact pathways involved depend on the specific application and target molecule .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Pteridin-4-amine: The parent compound without the cyclopropyl group.

    Cyclopropylamine: A simpler compound with a cyclopropyl group attached to an amine.

    Pteridine derivatives: Various derivatives with different substituents on the pteridine core.

Uniqueness

N-Cyclopropylpteridin-4-amine is unique due to the presence of both the pteridine core and the cyclopropyl group.

Eigenschaften

Molekularformel

C9H9N5

Molekulargewicht

187.20 g/mol

IUPAC-Name

N-cyclopropylpteridin-4-amine

InChI

InChI=1S/C9H9N5/c1-2-6(1)14-9-7-8(12-5-13-9)11-4-3-10-7/h3-6H,1-2H2,(H,11,12,13,14)

InChI-Schlüssel

ZQNIPQYGKLTSRI-UHFFFAOYSA-N

Kanonische SMILES

C1CC1NC2=NC=NC3=NC=CN=C32

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.